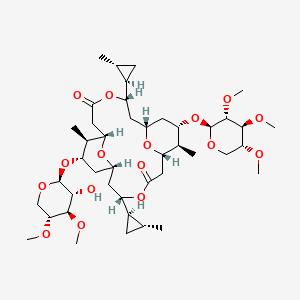
clavosolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
clavosolide B is a natural product found in Stelletta clavosa with data available.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
Clavosolide B is characterized by its complex structure, which includes:
- Dimeric glycosidic macrolide : Composed of two tetrahydropyran rings and cyclopropane units.
- Stereochemistry : Contains multiple stereogenic centers, making it an asymmetric molecule.
- Chemical formula : The molecular structure reveals a 16-membered diolide with specific substituents that differentiate it from closely related compounds like Clavosolide A.
Biological Activities
This compound exhibits promising biological activities that warrant further investigation:
- Cytotoxicity : Initial studies indicate that this compound may possess cytotoxic properties, making it a candidate for cancer research. Its structural similarity to other bioactive marine metabolites suggests potential for therapeutic applications .
- Molluscicidal activity : Related compounds such as cyanolide A have demonstrated potent molluscicidal effects against vectors of human diseases like schistosomiasis, suggesting that this compound could exhibit similar properties .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Total Synthesis Reports : Multiple synthetic routes have been published, showcasing advancements in methodologies that simplify the construction of complex natural products . For example, Lee et al. reported an efficient synthesis that significantly reduced the number of steps required compared to previous methods.
- Biological Evaluation : Research has indicated that derivatives of this compound may be effective against certain cancer cell lines and could serve as leads for drug development .
Summary Table of Research Findings
Eigenschaften
Molekularformel |
C43H70O16 |
|---|---|
Molekulargewicht |
843 g/mol |
IUPAC-Name |
(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-9-[(2S,3R,4R,5R)-3-hydroxy-4,5-dimethoxyoxan-2-yl]oxy-10,20-dimethyl-5,15-bis[(1R,2R)-2-methylcyclopropyl]-19-[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione |
InChI |
InChI=1S/C43H70O16/c1-20-10-26(20)32-14-24-12-28(58-42-38(46)39(49-7)34(47-5)18-52-42)22(3)30(54-24)16-36(44)57-33(27-11-21(27)2)15-25-13-29(23(4)31(55-25)17-37(45)56-32)59-43-41(51-9)40(50-8)35(48-6)19-53-43/h20-35,38-43,46H,10-19H2,1-9H3/t20-,21-,22-,23-,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35-,38-,39+,40+,41-,42+,43+/m1/s1 |
InChI-Schlüssel |
ZZLBPQQRKCZRLW-PIXBVQGRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@@H]3C[C@@H]([C@H]([C@@H](O3)CC(=O)O[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@H](O4)CC(=O)O2)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)OC)OC)OC)[C@@H]6C[C@H]6C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)OC)OC)O |
Kanonische SMILES |
CC1CC1C2CC3CC(C(C(O3)CC(=O)OC(CC4CC(C(C(O4)CC(=O)O2)C)OC5C(C(C(CO5)OC)OC)OC)C6CC6C)C)OC7C(C(C(CO7)OC)OC)O |
Synonyme |
clavosolide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















